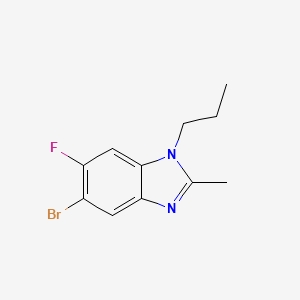
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole
Descripción general
Descripción
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a useful research compound. Its molecular formula is C11H12BrFN2 and its molecular weight is 271.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Imaging Studies
- (Simeon et al., 2012) explored the synthesis and characterization of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors. This study involved the use of bromo precursors in the synthesis process.
Use in Antimicrobial Analog Synthesis
- (Desai et al., 2013) reported the synthesis of new 5-arylidene derivatives, including fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, demonstrating enhanced antimicrobial activity due to the presence of a fluorine atom.
Application in Cancer Imaging Agents
- (Wang et al., 2006) focused on the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents. The study highlighted the preparation of 4-fluorinated 2-arylbenzothiazoles, essential for imaging tyrosine kinase in cancers.
Development of Antitumor Benzothiazoles
- (Hutchinson et al., 2001) developed mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, exhibiting potent cytotoxicity in vitro in sensitive human breast cancer cell lines.
Synthesis of Fluorosulfonylation Reagents
- (Leng & Qin, 2018) developed 1-bromoethene-1-sulfonyl fluoride, a new fluorosulfonylation reagent, for regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating potential applications in organic synthesis and pharmaceutical research.
Antitumor and Antimicrobial Activities
- (Paulrasu et al., 2014) synthesized 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, exhibiting antioxidant, antitumor, and antimicrobial activities.
Synthesis of Benzoxazole Derivatives
- (Thakral et al., 2022) investigated the synthesis of 2‐Halogenatedphenyl benzoxazole‐5‐carboxylic acids as potential anti-inflammatory and cytotoxic agents, demonstrating the significance of halogenation in pharmaceutical development.
Fluorinated 2-Arylbenzothiazoles as Antitumor Drugs
- (Wang et al., 2006) also highlighted fluorinated 2-arylbenzothiazoles as promising antitumor drugs against breast, lung, and colon cancer cell lines.
Propiedades
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-3-4-15-7(2)14-10-5-8(12)9(13)6-11(10)15/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRMBDGZJMYFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC(=C(C=C21)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)
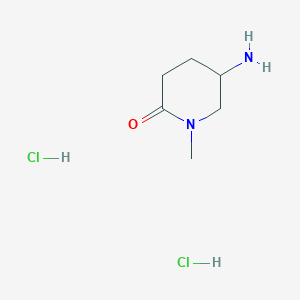
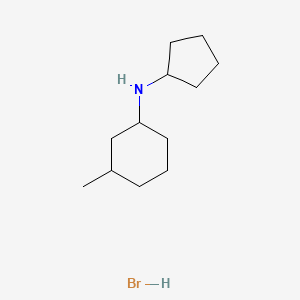
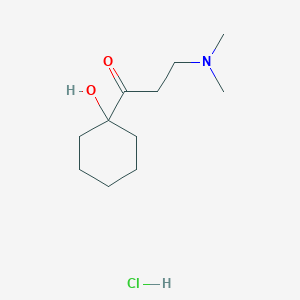
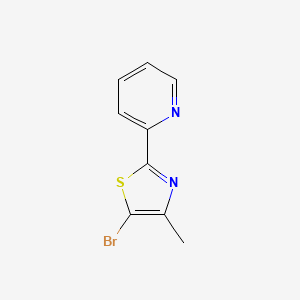

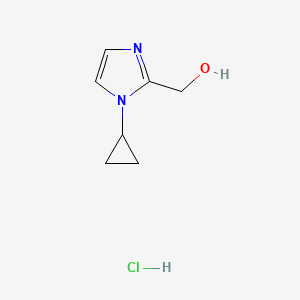
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
